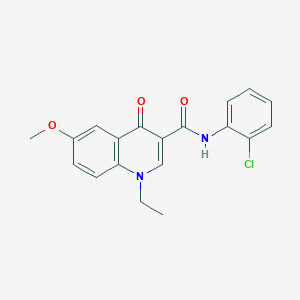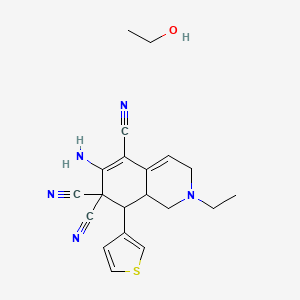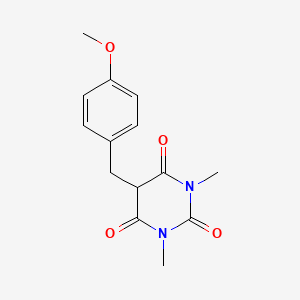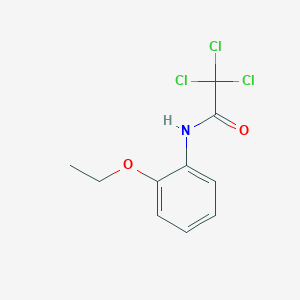![molecular formula C20H20Cl2N2OS B5230239 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B5230239.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide, also known as A80426, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its various biochemical and physiological effects, as well as its mechanism of action. In
科学研究应用
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide has been studied for its potential as a therapeutic agent in the treatment of various diseases. One of the most promising applications of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is in the treatment of cancer. Studies have shown that N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide has been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
作用机制
The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is not fully understood, but it is believed to act by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide prevents cancer cells from dividing and multiplying, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide has been shown to have anti-inflammatory and neuroprotective properties. It has also been shown to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
One of the advantages of using N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation of using N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experimentation.
未来方向
There are several future directions for research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide. One area of interest is in the development of new cancer treatments based on the compound's mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide, particularly in the treatment of neurological disorders. Finally, improvements in the synthesis method of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide could lead to increased availability and greater opportunities for experimentation.
合成方法
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide involves a multi-step process that begins with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 1-adamantylamine and potassium thiocyanate to form the desired product, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide. The yield of this synthesis method is typically around 30-40%.
属性
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2OS/c21-14-1-2-15(16(22)6-14)18(25)24-19-23-17(10-26-19)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,10-13H,3-5,7-9H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSXIZYZMGOJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230158.png)

![2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B5230169.png)
![4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide](/img/structure/B5230179.png)

![2-({3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5230193.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B5230206.png)
![N-(3-methylphenyl)-3-[1-(6-quinolinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5230216.png)

![N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5230227.png)

![1-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5230249.png)
![2-(4-methylphenyl)-5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5230255.png)